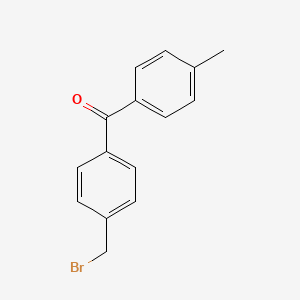

4-(4-Toluoyl)benzyl bromide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

110931-67-4 |

|---|---|

Molecular Formula |

C15H13BrO |

Molecular Weight |

289.17 g/mol |

IUPAC Name |

[4-(bromomethyl)phenyl]-(4-methylphenyl)methanone |

InChI |

InChI=1S/C15H13BrO/c1-11-2-6-13(7-3-11)15(17)14-8-4-12(10-16)5-9-14/h2-9H,10H2,1H3 |

InChI Key |

OZERHQKKZLQHFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CBr |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Toluoyl Benzyl Bromide and Analogous Structures

Direct Halogenation Approaches to Benzylic Bromides

The introduction of a bromine atom at the benzylic position is a crucial step in the synthesis of 4-(4-Toluoyl)benzyl bromide. This transformation is typically achieved through radical substitution reactions, where a hydrogen atom on the methyl group attached to the benzene (B151609) ring is replaced by a bromine atom.

Free Radical Bromination using N-Bromosuccinimide (NBS) and Related Reagents

N-Bromosuccinimide (NBS) is a widely used reagent for the selective bromination of allylic and benzylic positions. wikipedia.orgmasterorganicchemistry.com This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free radical chain mechanism. wikipedia.orglibretexts.org The reaction is typically initiated by a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means. wikipedia.orgrsc.org NBS serves as a source of a low concentration of molecular bromine (Br₂), which is the active brominating species in the propagation steps of the radical chain reaction. masterorganicchemistry.comlibretexts.org The use of NBS is advantageous as it minimizes the competing electrophilic addition of bromine to the aromatic ring. masterorganicchemistry.com

The general mechanism involves the homolytic cleavage of the initiator to generate radicals, which then abstract a benzylic hydrogen from the toluene (B28343) derivative to form a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with Br₂ to yield the benzylic bromide and a bromine radical, which continues the chain reaction. oregonstate.edu

For the synthesis of this compound, the starting material would be 4-methyl-4'-toluoylbenzene. The reaction would be carried out by refluxing a solution of the starting material and NBS in a suitable solvent, such as carbon tetrachloride (CCl₄) or a less toxic alternative like 1,2-dichlorobenzene, in the presence of a radical initiator. koreascience.krresearchgate.net

Table 1: Examples of Benzylic Bromination using NBS

| Substrate | Reagent/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methoxyimino-o-tolyl-acetic acid methyl ester | NBS, AIBN, 1,2-dichlorobenzene, 80°C, 8h | (2-Bromomethyl-phenyl)-methoxyimino-acetic acid methyl ester | 92 | koreascience.kr |

| 4-Methyl-2'-methoxycarbonyl-biphenyl | NBS, AIBN, CCl₄, reflux | 4-Bromomethyl-2'-methoxycarbonyl-biphenyl | N/A | google.com |

Bromination of Toluene Derivatives and Related Aromatics

Direct bromination of toluene and its derivatives using elemental bromine (Br₂) can also lead to the formation of benzylic bromides under specific conditions. For the reaction to occur at the benzylic position (side-chain) rather than on the aromatic ring, the reaction is typically carried out in the presence of UV light or at high temperatures, which favor a free-radical mechanism. oregonstate.eduquora.comprepchem.com The absence of a Lewis acid catalyst is crucial to prevent electrophilic aromatic substitution. quora.comslideserve.com

The reaction of toluene with bromine in the presence of sunlight, for instance, yields benzyl bromide. quora.comprepchem.com This method, however, can be less selective than using NBS and may lead to the formation of di- and tri-brominated products. quora.com For a substrate like 4-methyl-4'-toluoylbenzene, careful control of the reaction conditions would be necessary to achieve selective monobromination at the desired benzylic position.

Table 2: Conditions for Bromination of Toluene

| Condition | Product | Reaction Type | Reference |

|---|---|---|---|

| Br₂, UV light/heat | Benzyl bromide | Free-radical substitution | quora.com |

Metal-Free C(sp³)-H Bromination Strategies

Recent advancements in organic synthesis have led to the development of metal-free methods for the bromination of C(sp³)-H bonds. These methods often utilize hypervalent iodine reagents or other organic oxidants in the presence of a bromide source. For example, a metal-free C(sp³)-H bromination of aromatic ketones has been developed using iodobenzene (B50100) diacetate (PhI(OAc)₂) in the presence of potassium bromide (KBr). researchgate.net This approach allows for the bromination of the α-carbon to the ketone.

While this specific methodology is for the position adjacent to the carbonyl group, the underlying principles of activating a C-H bond for halogenation under metal-free conditions are relevant. Other strategies involve the use of radical initiators like AIBN with reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) or NBS to generate benzyl radicals that can then be trapped by a bromine source. nih.gov These methods offer milder reaction conditions and can exhibit high selectivity. nih.gov

Formation of the Aromatic Ketone Functionality

The diaryl ketone core of this compound is a key structural feature. Its synthesis is typically accomplished through acylation reactions or by the oxidation of a suitable precursor.

Acylation Methods for Introducing Aryl Ketone Groups

The Friedel-Crafts acylation is a classic and widely used method for the formation of aryl ketones. nih.govchemistrysteps.com This electrophilic aromatic substitution reaction involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.govyoutube.com

To synthesize the diaryl ketone precursor to this compound, which is 4-methyl-4'-toluoylbenzene, one could perform a Friedel-Crafts acylation between toluene and 4-toluoyl chloride. In this reaction, toluene acts as the aromatic substrate and 4-toluoyl chloride is the acylating agent. The methyl group on toluene is an activating, ortho-, para-directing group, leading to a mixture of isomers. However, the para-substituted product is generally favored due to steric hindrance at the ortho position.

Alternative and "greener" methodologies for Friedel-Crafts acylation have been developed to avoid the use of stoichiometric amounts of Lewis acids and halogenated reagents. For instance, methanesulfonic anhydride has been shown to promote the acylation of arenes with carboxylic acids, producing aryl ketones with minimal waste. acs.org Other catalysts, such as aluminum dodecatungstophosphate, have also been employed for solvent-free Friedel-Crafts acylations. organic-chemistry.org

Table 3: Overview of Friedel-Crafts Acylation

| Acylating Agent | Catalyst | Key Features | Reference |

|---|---|---|---|

| Acyl Chloride/Anhydride | AlCl₃ | Classic method, high yields | nih.govchemistrysteps.com |

| Carboxylic Acid | Methanesulfonic Anhydride | Metal- and halogen-free | acs.org |

Oxidation of Precursor Benzylic Alcohols to Ketones

An alternative strategy for the formation of the aryl ketone functionality is the oxidation of a corresponding secondary benzylic alcohol. nih.gov For the synthesis of this compound, this would involve the oxidation of (4-methylphenyl)(4-(bromomethyl)phenyl)methanol. However, a more practical approach would be to oxidize the precursor 4,4'-dimethylbenzhydrol (B1296281) to 4,4'-dimethylbenzophenone (B146755) (a structure analogous to the target ketone) before the bromination step.

A variety of oxidizing agents and catalytic systems can be employed for the conversion of benzylic alcohols to ketones. rsc.org These include chromium-based reagents, manganese dioxide, and milder, more selective methods. Photocatalytic and electrochemical oxidation methods have also gained prominence as environmentally benign alternatives. nih.gov For instance, the oxidation of benzylic C-H bonds to aromatic ketones can be achieved using metalloporphyrins as catalysts and molecular oxygen as the oxidant. nih.gov Another approach involves the use of oxone in the presence of a phosphate (B84403) buffer and a cobalt-bromide catalyst. nih.gov

The selective synthesis of benzylic alcohols from the corresponding alkylbenzenes is also a viable pathway, although over-oxidation to the ketone can be a challenge. acs.org

Table 4: Methods for Oxidation of Benzylic Alcohols

| Reagent/Catalyst | Oxidant | Key Features | Reference |

|---|---|---|---|

| Metalloporphyrins | Molecular Oxygen | Solvent-free | nih.gov |

| Eosin Y | N/A (Photocatalytic) | Uses water as solvent | nih.gov |

| Thioxanthenone | Air (Molecular Oxygen) | Green, photochemical method | rsc.org |

Multistep Synthetic Routes to this compound

The synthesis of this compound is typically achieved through a two-step synthetic sequence. This process involves the initial formation of a diarylketone intermediate, 4,4'-dimethylbenzophenone, via a Friedel-Crafts acylation reaction. This intermediate is then subjected to a selective benzylic bromination to yield the final product.

Step 1: Friedel-Crafts Acylation for the Synthesis of 4,4'-Dimethylbenzophenone

The foundational step in this synthesis is the Friedel-Crafts acylation of toluene with p-toluoyl chloride. In this electrophilic aromatic substitution reaction, the p-toluoyl group is introduced onto the toluene ring. The reaction is catalyzed by a Lewis acid, most commonly anhydrous aluminum chloride (AlCl₃). scribd.comwisc.edu The methyl group on the toluene ring is an ortho-, para-directing group; however, due to steric hindrance, the acylation occurs predominantly at the para-position, leading to the desired 4,4'-dimethylbenzophenone. libretexts.orgchemguide.co.uk

The general reaction is as follows: Toluene + p-Toluoyl Chloride --(AlCl₃)--> 4,4'-Dimethylbenzophenone + HCl

Alternative catalysts and conditions have been explored to improve yields and facilitate catalyst recovery. One such method employs a solid acid triflic acid functionalized mesoporous zirconia catalyst, which allows for the reaction to proceed with high conversion rates of p-toluoyl chloride and high selectivity for the desired 4,4'-dimethylbenzophenone product. google.com

| Reactants | Catalyst | Solvent | Temperature | Key Outcome |

|---|---|---|---|---|

| Toluene, p-Toluoyl Chloride | Anhydrous Aluminum Chloride (AlCl₃) | Dichloromethane or excess Toluene | Typically heated | Formation of 4,4'-dimethylbenzophenone |

| Toluene, p-Toluoyl Chloride | Triflic acid functionalized mesoporous zirconia | Nitrobenzene | ~130°C (403 K) | High conversion and selectivity for 4,4'-dimethylbenzophenone google.com |

Step 2: Benzylic Bromination of 4,4'-Dimethylbenzophenone

The second step involves the selective bromination of one of the benzylic methyl groups of 4,4'-dimethylbenzophenone. The Wohl-Ziegler reaction is a widely employed method for this transformation. thermofisher.comchem-station.com This reaction utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as benzoyl peroxide or 2,2'-azobisisobutyronitrile (AIBN), or under UV irradiation. organic-chemistry.orgwikipedia.org The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄), although greener alternatives are increasingly being used due to environmental and safety concerns. organic-chemistry.orgwikipedia.orgwikiwand.com

The reaction selectively targets the benzylic position because the resulting benzylic radical intermediate is stabilized by resonance with the aromatic ring. organic-chemistry.org This leads to the formation of this compound.

| Substrate | Reagent | Initiator | Solvent | Key Outcome |

|---|---|---|---|---|

| 4,4'-Dimethylbenzophenone | N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide / UV light | Carbon Tetrachloride (CCl₄) | Selective monobromination at one of the benzylic positions thermofisher.comwikipedia.org |

Advancements in Continuous Flow Synthesis for Benzylic Bromides

Continuous flow chemistry, particularly utilizing microreactor technology, has emerged as a significant advancement for the synthesis of benzylic bromides, offering substantial improvements in safety, efficiency, and scalability over traditional batch methods. scribd.com

The conventional Wohl-Ziegler bromination, while effective, presents several challenges from a green chemistry and process safety perspective, including the use of hazardous chlorinated solvents and potentially explosive radical initiators. scribd.com Continuous flow systems address many of these issues. In a typical setup, solutions of the benzylic substrate and N-bromosuccinimide (NBS) are pumped through a heated, transparent tube reactor, often made of fluorinated ethylene (B1197577) polymer (FEP). youtube.com Radical initiation is frequently achieved photochemically using a light source, such as a compact fluorescent lamp (CFL), which avoids the need for chemical initiators. wisc.eduyoutube.com

This methodology offers several key advantages:

Enhanced Safety: The small reactor volume minimizes the quantity of hazardous reagents at any given time, significantly reducing risks associated with exothermic reactions or the handling of unstable intermediates. scribd.com

Improved Efficiency and Yield: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient light penetration, leading to faster reaction times and often higher yields of the desired product. youtube.com Good to excellent isolated yields have been reported for a diverse range of substrates. wisc.eduyoutube.com

Scalability: Scaling up production in a continuous flow system is straightforward. Instead of using larger, more hazardous reactors, the process can be run for longer periods or by "numbering up"—running multiple reactors in parallel. scribd.com This approach has been demonstrated to achieve productivities of hundreds of kilograms per day under GMP conditions. scribd.com

Greener Chemistry: Flow chemistry facilitates the use of safer solvents, such as acetonitrile, thereby avoiding hazardous solvents like carbon tetrachloride. youtube.com Furthermore, the precise control over stoichiometry allows for the use of only a slight excess (e.g., 1.05 equivalents) of the brominating agent, minimizing waste. wisc.eduyoutube.com

| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat management. scribd.com |

| Scalability | Difficult and often requires significant process redesign. | Easily scalable by extending run time or numbering-up reactors. scribd.comyoutube.com |

| Solvent Use | Often relies on hazardous solvents like CCl₄. organic-chemistry.org | Enables use of greener solvents like acetonitrile. youtube.com |

| Reaction Time | Can be lengthy. | Significantly reduced, often to minutes. youtube.com |

| Yield | Variable, potential for side reactions. | Generally high to excellent yields with improved selectivity. wisc.eduyoutube.com |

This technology represents a significant step forward in the sustainable and efficient production of benzylic bromides, a crucial class of intermediates in the pharmaceutical and chemical industries. scribd.com

Reactivity and Mechanistic Investigations of 4 4 Toluoyl Benzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon in 4-(4-Toluoyl)benzyl bromide is a primary site for nucleophilic substitution reactions. Benzylic halides are known to be particularly reactive in these transformations due to the electronic stabilization provided by the adjacent aromatic ring. quora.com The reaction can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms, with the operative pathway being highly dependent on the substrate's structure, the nucleophile, the leaving group, and the solvent conditions.

SN1 and SN2 Reaction Pathways and Steric/Electronic Considerations

Benzyl (B1604629) bromide and its derivatives can undergo nucleophilic substitution by both SN1 and SN2 pathways. pearson.comstackexchange.com The feasibility of each pathway is governed by a balance of steric and electronic factors.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a two-step process where the rate-determining step is the departure of the leaving group (bromide) to form a carbocation intermediate. pearson.com This pathway is favored for benzyl halides because the resulting benzylic carbocation is significantly stabilized by resonance, allowing the positive charge to be delocalized over the aromatic ring. pearson.com This stabilization lowers the activation energy for carbocation formation, making the SN1 pathway competitive with the SN2 pathway, even for a primary halide. pearson.comstackexchange.com

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. quora.com This pathway is generally favored for primary alkyl halides, such as benzyl bromide, due to the relatively low steric hindrance around the benzylic carbon, which allows for backside attack by the nucleophile. stackexchange.comquora.com

| Factor | SN1 Pathway | SN2 Pathway |

|---|---|---|

| Mechanism | Two steps, via carbocation intermediate | One step, concerted |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Driving Electronic Factor | Stability of the resonance-stabilized benzylic carbocation | Electrophilicity of the benzylic carbon |

| Driving Steric Factor | Less relevant as attack is on a planar carbocation | Favored by low steric hindrance at the primary benzylic carbon |

Reactivity Modulation by the 4-Toluoyl Substituent

The 4-toluoyl group, an acyl substituent, exerts a strong electron-withdrawing effect on the benzene (B151609) ring through both inductive and resonance effects. openstax.org This electronic perturbation significantly influences the reactivity and mechanistic preference of this compound.

Effect on the SN1 Pathway : The formation of a carbocation is the rate-determining step of the SN1 mechanism. Electron-withdrawing groups destabilize carbocations. openstax.org The 4-toluoyl group withdraws electron density from the aromatic ring, which in turn destabilizes the adjacent benzylic carbocation that would form upon departure of the bromide ion. This destabilization increases the activation energy for the SN1 pathway, thereby retarding or inhibiting it. Kinetic studies on the solvolysis of substituted benzyl halides, which proceeds via an SN1-like mechanism, show a shift away from this pathway for substrates bearing electron-withdrawing groups. nih.govnih.gov

Effect on the SN2 Pathway : In the SN2 mechanism, the rate is dependent on the electrophilicity of the carbon atom undergoing attack. The electron-withdrawing nature of the 4-toluoyl group increases the partial positive charge (δ+) on the benzylic carbon, making it a more potent electrophile. This enhanced electrophilicity makes the benzylic carbon more susceptible to attack by nucleophiles, thus accelerating the rate of SN2 reactions. Studies on the reaction of substituted benzylamines with benzyl bromide have shown that electron-withdrawing groups on the electrophile generally favor the SN2 mechanism. researchgate.net

Therefore, the presence of the 4-toluoyl substituent strongly disfavors the SN1 pathway and promotes the SN2 pathway for nucleophilic substitution reactions at the benzylic carbon.

Catalytic Influences on Nucleophilic Displacements (e.g., Crown Ethers, Metal Catalysts)

The efficiency of nucleophilic substitution reactions involving this compound can be enhanced through catalysis.

Crown Ethers : Crown ethers function as phase-transfer catalysts, particularly in reactions involving ionic nucleophiles (e.g., salts like KF or KCN) in nonpolar organic solvents. These macrocyclic polyethers can sequester the metal cation (e.g., K+) within their central cavity. This complexation effectively separates the cation from its counter-anion (the nucleophile), creating a "naked" and highly reactive nucleophile. This increased nucleophilicity can lead to significantly faster reaction rates for SN2 displacements.

Metal Catalysts : Transition-metal catalysis offers alternative pathways for nucleophilic substitution that can differ from classical SN1 and SN2 mechanisms. For instance, palladium-catalyzed cross-coupling reactions can be used to form carbon-carbon bonds. More recently, cooperative catalysis involving a nucleophilic catalyst and a photocatalyst has been developed. In this approach, a nucleophile like lutidine first displaces the bromide in an SN2 reaction to form a lutidinium salt. acs.orgorganic-chemistry.org This salt has a much lower reduction potential than the original benzyl bromide, making it easier to reduce via single electron transfer from a photocatalyst to generate a benzylic radical, which then proceeds to the final product. acs.orgorganic-chemistry.org

Radical-Mediated Transformations Involving the Benzylic Bromide

Beyond ionic pathways, the benzylic bromide moiety of this compound is susceptible to radical-mediated reactions. The stability of the intermediate benzylic radical is a key factor driving these transformations. masterorganicchemistry.com

Formation and Reactivity of Benzylic Radicals

Benzylic radicals can be generated from benzyl halides through homolytic cleavage of the carbon-bromine bond. This cleavage is typically induced by single-electron reduction from a photocatalyst or an electrode. nih.govbeilstein-journals.org The resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring system. masterorganicchemistry.com

The 4-toluoyl substituent influences the stability and reactivity of the benzylic radical. Para substituents are generally found to stabilize benzyl radicals. acs.org The carbonyl group of the toluoyl substituent can participate in the delocalization of the unpaired electron, providing additional resonance stabilization to the radical intermediate. This enhanced stability facilitates its formation.

Once formed, the 4-(4-toluoyl)benzyl radical is a reactive intermediate capable of participating in various bond-forming reactions. A prominent example is the Giese reaction, where the radical adds to an electron-deficient alkene to form a new carbon-carbon bond. organic-chemistry.orgnih.gov

Electron Transfer Mechanisms in Benzylic Halide Reactions

The generation of a benzylic radical from this compound proceeds via an electron transfer mechanism. The direct single-electron reduction of benzyl halides can be challenging due to their highly negative reduction potentials. nih.gov However, the presence of an electron-withdrawing group like the 4-toluoyl substituent makes the molecule easier to reduce.

Recent advances have utilized a cooperative catalytic system to overcome the high reduction potentials. acs.orgorganic-chemistry.orgchemistryviews.org This process involves two interconnected catalytic cycles:

Nucleophilic Catalysis : A nucleophilic catalyst, such as lutidine, displaces the benzylic bromide to form a benzylic lutidinium salt intermediate. acs.org

Photoredox Catalysis : This intermediate is much easier to reduce. A visible-light-activated photocatalyst donates an electron (Single Electron Transfer, SET) to the lutidinium salt. acs.org This reduced intermediate then fragments, cleaving the carbon-nitrogen bond to release the desired benzylic radical and regenerate the lutidine catalyst. acs.orgorganic-chemistry.org

For benzyl halides with strongly electron-withdrawing groups, the electron transfer can occur via a stepwise mechanism involving a radical anion intermediate. For those with less electron-withdrawing groups, a concerted electron transfer and bond-breaking mechanism may operate. acs.org

| Reaction Pathway | Intermediate | Effect of 4-Toluoyl Group | Reason |

|---|---|---|---|

| SN1 Substitution | Benzylic Carbocation | Deactivating / Retarding | Electron-withdrawing group destabilizes the positive charge. |

| SN2 Substitution | Pentacoordinate Transition State | Activating / Accelerating | Electron-withdrawing group increases the electrophilicity of the benzylic carbon. |

| Radical Formation | Benzylic Radical | Stabilizing / Promoting | Carbonyl group participates in resonance delocalization of the unpaired electron. |

Chemical Transformations of the Ketone Moiety and Synergistic Reactivity

The presence of both a ketone and a benzylic bromide in this compound offers a platform for investigating selective chemical transformations and the potential for synergistic reactivity between these two functional groups.

Chemoselective Functionalization of the Ketone in the Presence of the Benzylic Bromide

The selective functionalization of the ketone group in molecules that also contain a reactive benzylic halide is a significant challenge in synthetic chemistry. The benzylic bromide is susceptible to nucleophilic substitution, which can compete with reactions at the ketone carbonyl. However, various strategies have been developed to achieve chemoselectivity.

One approach involves the use of organometallic reagents under carefully controlled conditions. For instance, benzylic zinc chlorides, which can be prepared from the corresponding benzylic chlorides using zinc dust and lithium chloride, have been shown to be compatible with the presence of a ketone functional group. acs.org These organozinc reagents can then participate in various coupling reactions, allowing for the functionalization of other parts of the molecule while the ketone remains intact. acs.org

Another strategy is the use of specific catalysts that favor reaction at the carbonyl group. For example, decarboxylative benzylations of ketones have been achieved using palladium catalysts. nih.gov This method allows for the site-specific benzylation of ketones, even in the presence of other reactive functionalities. nih.gov

Reduction and Derivatization of the Ketone Functionality

The reduction of the ketone in this compound to a secondary alcohol can be accomplished using various reducing agents. However, the choice of reagent is crucial to avoid unwanted reactions at the benzylic bromide position. Mild reducing agents are generally preferred.

Once the ketone is reduced to a benzylic alcohol, further transformations are possible. For instance, the resulting alcohol can be a substrate for hydrogenolysis, a reaction that cleaves the C-O bond, leading to the corresponding alkylarene. thieme-connect.de This two-step process of reduction followed by hydrogenolysis provides a method for converting the ketone into a methylene (B1212753) group.

Common methods for the direct reduction of aryl ketones to alkyl benzenes include the Wolff-Kishner and Clemmensen reductions. masterorganicchemistry.com Catalytic hydrogenation can also be employed for this transformation. masterorganicchemistry.comlibretexts.orglibretexts.org It's important to note that converting an acyl group (a meta-director) into an alkyl group (an ortho-, para-director) reverses the directing effect of the substituent in electrophilic aromatic substitution reactions. masterorganicchemistry.com

Oxidative Conversion of Benzylic Positions to Carbonyl Compounds

The oxidation of benzylic C-H bonds to form carbonyl compounds is a fundamental transformation in organic synthesis. mdpi.comnih.gov This process is valuable for producing important chemical intermediates from readily available precursors. mdpi.comnih.gov A variety of oxidizing agents and catalytic systems have been developed for this purpose.

Strong oxidizing agents like potassium permanganate (KMnO4) and sodium dichromate (Na2Cr2O7) can oxidize primary and secondary benzylic carbons to carboxylic acids, provided there is at least one hydrogen atom on the benzylic carbon. chemistrysteps.commasterorganicchemistry.com Even longer alkyl chains are cleaved, resulting in the formation of benzoic acids. chemistrysteps.com Milder oxidizing agents can be used to convert benzylic alcohols to their corresponding ketones under controlled conditions. chemistrysteps.com

Several catalytic systems have been developed for the selective oxidation of benzylic C-H bonds. These include:

Ruthenium-based catalysts: Cationic ruthenium complexes have been shown to be effective for the C-H bond oxidation of aryl alkanes to yield aryl ketones. organic-chemistry.org

Chromium-based catalysts: Chromium trioxide (CrO3) can act as an efficient catalyst for benzylic oxidation with periodic acid as the terminal oxidant. organic-chemistry.org

Copper-based catalysts: Copper(II)-catalyzed systems have been developed for the regioselective oxidation of tautomerizable 1-benzyl-3,4-dihydroisoquinolines to the corresponding 1-benzoyl-3,4-dihydroisoquinolines. researchgate.net

Metal-free systems: The use of reagents like o-iodoxybenzoic acid (IBX) can effectively oxidize carbons adjacent to carbonyl and benzylic functionalities. organic-chemistry.org

The table below summarizes various catalytic systems used for the oxidation of benzylic positions.

| Catalyst System | Oxidant | Substrate | Product | Yield (%) | Reference |

| (pymox-Me2)RuCl2+BF4- | tert-butyl hydroperoxide | Aryl alkanes | Aryl ketones | - | organic-chemistry.org |

| CrO3 | Periodic acid | Substituted toluenes | Substituted benzoic acids | Excellent | organic-chemistry.org |

| NaClO/TEMPO/Co(OAc)2 | - | Alkyl arenes | Aromatic ketones | Very good | organic-chemistry.org |

| Oxone/KBr | - | Alkylarenes | Aryl ketones | High | organic-chemistry.org |

Rearrangement Reactions and Controlled Side Product Formation

The structural features of this compound can lead to rearrangement reactions and the formation of by-products under certain reaction conditions.

Intramolecular Rearrangements (e.g., Benzyl to o-Tolyl)

Intramolecular rearrangements, where an atom or group migrates from one position to another within the same molecule, can occur in benzylic systems. While specific examples for this compound are not detailed in the provided search results, general principles of benzylic rearrangements are relevant.

One well-known rearrangement involving a 1,2-dicarbonyl moiety is the benzilic acid rearrangement. wikipedia.orgorganic-chemistry.org In this reaction, a 1,2-diketone rearranges to form an α-hydroxy carboxylic acid in the presence of a strong base. wikipedia.orgorganic-chemistry.org While this compound is not a 1,2-diketone, this reaction highlights the potential for rearrangements in molecules with proximate carbonyl groups.

Another type of rearrangement that can occur in benzylic systems is the chemistrysteps.commasterorganicchemistry.com-sigmatropic rearrangement of N-benzyl-O-allylhydroxylamines. rsc.org This process involves the transformation to the corresponding N-allylhydroxylamines. rsc.org While not directly applicable to the parent compound, it illustrates the types of intramolecular rearrangements that benzylic structures can undergo.

By-product Formation in Complex Reaction Systems

In complex reaction mixtures, the presence of multiple reactive sites in this compound can lead to the formation of various by-products. For example, in reactions involving nucleophiles, both the ketone and the benzylic bromide can be sites of attack, leading to a mixture of products.

The reaction of transition metal nitrosyls with benzyl bromide can lead to a variety of products, including nitriles, amides, aldehydes, and alcohols. rsc.org In the absence of a metal catalyst, the reaction of nitric oxide with benzyl bromide can produce benzyl nitrite as the major product, along with smaller amounts of other compounds. rsc.org

Furthermore, the conditions used for a particular transformation can influence the formation of by-products. For instance, in Friedel-Crafts alkylations, the use of primary alkyl halides can lead to carbocation rearrangements and the formation of undesired isomers. masterorganicchemistry.com While this is a reaction to form a precursor, it demonstrates how reaction conditions can lead to complex product mixtures.

Advanced Applications of 4 4 Toluoyl Benzyl Bromide in Organic Synthesis

Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is a cornerstone of organic synthesis. 4-(4-Toluoyl)benzyl bromide serves as an excellent electrophilic partner in several classes of C-C bond-forming reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Ni, Pd)

Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, and benzyl (B1604629) bromides are common substrates in these reactions. Although specific studies on this compound are not extensively documented, its reactivity can be inferred from the well-established behavior of similar benzyl bromides in various cross-coupling reactions.

Palladium-Catalyzed Couplings:

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. While less common for benzyl halides compared to aryl halides, palladium-catalyzed Suzuki-Miyaura couplings of benzyl bromides can be achieved, often requiring specific ligand systems to promote the desired reactivity and suppress side reactions. The reaction of this compound with an arylboronic acid, for instance, would yield a diarylmethane derivative.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. wikipedia.orgorganic-chemistry.org This method is particularly effective for the coupling of sp³-hybridized carbons, making it well-suited for benzyl bromides. wikipedia.orgorganic-chemistry.org The reaction of this compound with an arylzinc reagent, catalyzed by a palladium or nickel complex, would provide a straightforward route to substituted diarylmethanes. wikipedia.orgorganic-chemistry.orgnih.gov

Heck Reaction: The Mizoroki-Heck reaction involves the coupling of an organic halide with an alkene. wikipedia.orgyoutube.com While typically applied to aryl and vinyl halides, variations of the Heck reaction can accommodate benzyl halides, leading to the formation of substituted alkenes. wikipedia.orgyoutube.com

Nickel-Catalyzed Couplings:

Nickel catalysts offer a cost-effective and often more reactive alternative to palladium for certain cross-coupling reactions. wikipedia.org They are particularly adept at activating C-Br bonds and are used in various coupling reactions, including Negishi-type couplings of benzyl halides. wikipedia.org

| Coupling Reaction | Catalyst System (General) | Coupling Partner | Expected Product Type with this compound |

|---|---|---|---|

| Suzuki-Miyaura | Pd(0) with phosphine (B1218219) ligands | Ar-B(OH)₂ | 4-(4-Toluoyl)benzyl-Ar |

| Negishi | Pd(0) or Ni(0) with phosphine ligands | Ar-ZnX | 4-(4-Toluoyl)benzyl-Ar |

| Heck | Pd(0) with phosphine ligands | Alkene | Substituted alkene |

Grignard Reagent Applications and Related Organometallic Couplings

The formation of a Grignard reagent from this compound would involve its reaction with magnesium metal. sigmaaldrich.com However, the preparation of benzylic Grignard reagents can be challenging due to the propensity for Wurtz-type homocoupling, which leads to the formation of 1,2-diarylethanes as a significant byproduct. reddit.com Careful control of reaction conditions, such as temperature and concentration, is crucial to maximize the yield of the desired Grignard reagent. reddit.com

Once formed, the 4-(4-Toluoyl)benzylmagnesium bromide would be a potent nucleophile, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds. sigmaaldrich.com

Potential Applications of the Grignard Reagent:

Reaction with Aldehydes and Ketones: Addition to aldehydes and ketones would yield secondary and tertiary alcohols, respectively.

Reaction with Esters: Reaction with esters would provide tertiary alcohols after the addition of two equivalents of the Grignard reagent.

Reaction with Carbon Dioxide: Carboxylation with CO₂ would lead to the formation of the corresponding carboxylic acid.

| Electrophile | Product Type |

|---|---|

| Formaldehyde | Primary alcohol |

| Aldehyde (RCHO) | Secondary alcohol |

| Ketone (R₂CO) | Tertiary alcohol |

| Carbon Dioxide (CO₂) | Carboxylic acid |

Formal C-C Bond Insertion Reactions

A more recent and advanced application of benzyl bromides is their participation in formal C-C bond insertion reactions. These reactions, often catalyzed by Lewis acids, can achieve the insertion of a diazo compound into the C(sp²)-C(sp³) bond of a benzyl bromide derivative. nih.govnih.gov This transformation proceeds through the intermediacy of a phenonium ion, resulting in the formation of products with a benzylic quaternary center. nih.govnih.gov

Given the presence of the electron-donating toluoyl group, this compound would be an excellent candidate for such a reaction, as electron-rich benzyl bromides are known to facilitate the formation of the key benzylic carbocation intermediate. nih.gov This methodology offers a novel approach to the construction of complex carbon skeletons that would be challenging to access through traditional methods. nih.govnih.gov

Synthesis of Functionalized Organic Molecules

The reactivity of the benzylic bromide in this compound makes it a valuable precursor for the introduction of various functional groups, particularly those containing nitrogen, and for the construction of heterocyclic systems.

Introduction of Nitrogen-Containing Groups (e.g., Azides, Nitriles, Amines)

The carbon-bromine bond in this compound is susceptible to nucleophilic substitution, providing a straightforward route to a variety of nitrogen-functionalized molecules.

Azides: The synthesis of benzyl azides from benzyl bromides is a well-established and efficient reaction. chemspider.comchemicalbook.comorganic-chemistry.org Treatment of this compound with sodium azide (B81097) in a polar aprotic solvent such as DMF or DMSO would readily yield 4-(4-Toluoyl)benzyl azide. chemspider.comchemicalbook.com This product can then serve as a versatile intermediate for further transformations, such as the construction of triazoles via click chemistry or reduction to the corresponding primary amine. rsc.org

Nitriles: The introduction of a nitrile group can be achieved by reacting this compound with a cyanide salt, such as sodium or potassium cyanide. This Williamson ether synthesis-like reaction provides a means to extend the carbon chain by one atom and introduces a valuable functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.

Amines: Primary amines can be synthesized from this compound through several methods. Direct alkylation of ammonia (B1221849) is possible but often leads to a mixture of primary, secondary, and tertiary amines. libretexts.org A more controlled approach is the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.org Alternatively, as mentioned above, the reduction of the corresponding azide offers a clean route to the primary amine. libretexts.org

| Target Functional Group | Reagent | General Reaction Type |

|---|---|---|

| Azide (-N₃) | Sodium azide (NaN₃) | Nucleophilic Substitution |

| Nitrile (-CN) | Sodium cyanide (NaCN) | Nucleophilic Substitution |

| Primary Amine (-NH₂) | 1. Potassium phthalimide; 2. Hydrazine | Gabriel Synthesis |

| Primary Amine (-NH₂) | 1. NaN₃; 2. Reducing agent (e.g., LiAlH₄) | Azide Reduction |

Formation of Heterocyclic Scaffolds

The electrophilic nature of this compound makes it a suitable substrate for the synthesis of various heterocyclic compounds. One modern approach involves the use of Ni/photoredox dual catalysis for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides, which can be extended to benzyl bromides. nih.gov This methodology allows for the construction of enantioenriched N-benzylic heterocycles, which are prevalent motifs in pharmaceuticals. nih.gov

In such a reaction, this compound could be coupled with a variety of N-heterocyclic partners, such as those derived from pyrroles, imidazoles, and other azoles, to generate a library of complex, chiral molecules. nih.gov The reaction typically proceeds under mild conditions and exhibits good functional group tolerance. nih.gov

Utilization as a Protecting Group Strategy

The benzyl group is a well-established protecting group for various functional groups, particularly alcohols, due to its general stability towards acidic and basic conditions. chem-station.com The introduction of substituents onto the benzyl ring can modulate its properties, offering advantages in terms of stability and selective cleavage. While general methods for the introduction and removal of benzyl protecting groups are widely documented, the specific utility of the 4-(4-Toluoyl)benzyl group is a more specialized application.

The protection of alcohols is typically achieved through a Williamson ether synthesis, where the alcohol is deprotonated by a base, such as sodium hydride, followed by reaction with the benzyl bromide derivative. organic-chemistry.org The choice of base and solvent can be critical, especially when dealing with sensitive substrates or when regioselectivity is required in polyhydroxylated compounds like diols. organic-chemistry.org

Deprotection of benzyl ethers is commonly accomplished by catalytic hydrogenolysis. commonorganicchemistry.com However, substituted benzyl ethers can offer alternative deprotection pathways. For instance, the p-methoxybenzyl (PMB) ether can be cleaved oxidatively with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a method that is orthogonal to the standard hydrogenolysis conditions. organic-chemistry.org This orthogonality is a key principle in complex multistep syntheses, allowing for the selective removal of one protecting group in the presence of others.

The 4-(4-Toluoyl)benzyl group, with its ketone functionality, presents the potential for unique cleavage conditions. Ketone-containing moieties can sometimes be exploited for photolytic cleavage. Photoremovable protecting groups (PPGs) are valuable tools in synthesis as they allow for deprotection with high spatial and temporal control using light, avoiding the need for chemical reagents. acs.orgnih.gov Arylcarbonylmethyl groups, which share structural similarities with the 4-(4-Toluoyl)benzyl moiety, have been investigated for the photorelease of carboxylic acids. nih.gov The development of such specialized benzyl-type protecting groups that can be removed under specific, mild conditions is an active area of research. For instance, a 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group has been designed as a protecting group for alcohols that is cleavable under desilylation conditions, demonstrating full orthogonality with the PMB group.

Table 1: Comparison of Benzyl-type Protecting Groups

| Protecting Group | Common Abbreviation | Typical Introduction Conditions | Typical Cleavage Conditions | Orthogonality Example |

| Benzyl | Bn | NaH, Benzyl bromide, THF | H₂, Pd/C | - |

| p-Methoxybenzyl | PMB | NaH, PMB-Cl, THF | DDQ, CH₂Cl₂ | Stable to hydrogenolysis of Bn |

| 4-(tert-Butyldiphenylsiloxy)-3-fluorobenzyl | - | NaH, Corresponding benzyl bromide, DMF | TBAF, DMF | Stable to DDQ cleavage of PMB |

Precursors for Complex Molecular Architectures and Specialized Chemicals

Benzyl bromides are fundamental building blocks in organic synthesis, serving as precursors for a wide array of more complex molecules. Their utility stems from their ability to readily undergo nucleophilic substitution reactions, allowing for the introduction of the benzyl moiety into various structures. This compound, with its additional ketone functionality, offers further opportunities for synthetic elaboration.

In the realm of medicinal chemistry, the introduction of specific structural motifs is crucial for modulating the biological activity of a molecule. The benzoylpiperidine fragment, for example, is considered a "privileged structure" and is found in numerous psychoactive drugs. mdpi.com The synthesis of such fragments can involve the reaction of a piperidine (B6355638) derivative with a substituted benzoyl chloride or a related electrophile. While not a direct application of this compound, this illustrates the importance of benzoyl-containing building blocks in drug design. The synthesis of benzoylfentanyl and benzoylbenzylfentanyl, for instance, involves the reaction of piperidine precursors with benzoyl chloride. dea.gov

The development of novel therapeutic agents often relies on the synthesis of libraries of related compounds to explore structure-activity relationships (SAR). 4-Bromobenzyl bromide has been utilized in the solution-phase synthesis of an aminomethyl-substituted biaryl library via sequential N-alkylation and Suzuki cross-coupling. sigmaaldrich.com This highlights the role of substituted benzyl bromides as key intermediates in combinatorial chemistry and drug discovery. Similarly, 4-methylbenzyl bromide is used as a pharmaceutical intermediate. fishersci.ca

The synthesis of heterocyclic compounds, which form the core of many pharmaceuticals, can also utilize benzyl bromide derivatives. For instance, the synthesis of certain anti-Alzheimer's drug candidates involves the reaction of a heterocyclic core with benzyl bromide or a substituted variant. researchgate.net The presence of the toluoyl group in this compound could provide a handle for further chemical transformations, such as the formation of hydrazones or other derivatives, leading to novel classes of bioactive molecules.

Spectroscopic and Analytical Characterization Methodologies for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

For 4-(4-Toluoyl)benzyl bromide, ¹H NMR spectroscopy is used to identify the number and types of protons. The spectrum is expected to show distinct signals for the aromatic protons on the two different phenyl rings, the singlet for the methyl (-CH₃) protons, and the singlet for the methylene (B1212753) (-CH₂Br) protons. The integration of these signals would confirm the ratio of protons in the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Based on data from analogous structures like methyl 4-(bromomethyl)benzoate (B8499459) and various p-tolyl ketones)

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (H on ring with -C=O and -CH₂Br) | 7.40 - 7.80 | Multiplet |

| Aromatic Protons (H on p-tolyl ring) | 7.25 - 7.75 | Multiplet |

| Methylene Protons (-CH₂Br) | ~4.5 | Singlet |

| Methyl Protons (-CH₃) | ~2.4 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Based on data from analogous structures)

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl Carbon (-C=O) | 195 - 198 |

| Aromatic Carbons | 125 - 145 |

| Methylene Carbon (-CH₂Br) | 32 - 35 |

| Methyl Carbon (-CH₃) | 21 - 22 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₅H₁₃BrO), the molecular ion peak [M]⁺ would be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will exhibit a characteristic isotopic pattern for any bromine-containing fragment, with two peaks of almost equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Electron ionization (EI) would likely cause fragmentation. Key fragment ions would be expected from the cleavage of the C-Br bond, the C-C bond between the carbonyl group and the phenyl ring, and the benzylic C-C bond. The observation of a peak corresponding to the toluoyl cation and the 4-(bromomethyl)benzoyl cation or benzyl (B1604629) cation would be indicative of the compound's structure.

Table 3: Predicted Molecular Ion and Key Fragments in the Mass Spectrum of this compound

| Fragment | Predicted m/z | Notes |

| [C₁₅H₁₃BrO]⁺ | 288/290 | Molecular ion peak [M]⁺ / [M+2]⁺ |

| [C₁₅H₁₃O]⁺ | 209 | Loss of Br radical |

| [C₈H₇O]⁺ | 119 | Toluoyl cation |

| [C₇H₆Br]⁺ | 169/171 | 4-(bromomethyl)phenyl cation after loss of toluoyl radical |

| [C₇H₇]⁺ | 91 | Tropylium ion (from benzyl fragmentation) |

Vibrational Spectroscopy (IR) and Electronic Spectroscopy (UV-Vis) for Functional Group Identification and Chromophore Analysis

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the presence of specific functional groups. For this compound, the IR spectrum would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone. Other significant peaks would include C-H stretching from the aromatic rings and the aliphatic methyl and methylene groups, and C=C stretching from the aromatic rings. The C-Br stretching vibration typically appears in the fingerprint region at lower wavenumbers.

Table 4: Expected Characteristic IR Absorption Bands for this compound (Based on data from analogous benzophenone (B1666685) and benzyl bromide compounds) nist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Aliphatic C-H (-CH₃, -CH₂) | Stretch | 3000 - 2850 |

| Ketone C=O | Stretch | 1650 - 1670 (strong) |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-Br | Stretch | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. Molecules containing π-bonds and heteroatoms with non-bonding electrons can absorb energy in the UV or visible range, promoting electrons to higher energy molecular orbitals. The benzophenone core of this compound constitutes a conjugated system, which is expected to result in strong UV absorbance. The spectrum would likely show intense π → π* transitions and a weaker, longer-wavelength n → π* transition associated with the carbonyl group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nist.gov This method provides definitive information on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry.

While there is no publicly available crystal structure for this compound, the general methodology would involve growing a single, high-quality crystal of the compound. nist.gov This crystal is then exposed to a focused X-ray beam, and the resulting diffraction pattern is collected and analyzed. sigmaaldrich.com

If a crystal structure were determined, it would reveal the conformation of the molecule in the solid state, including the dihedral angle between the two phenyl rings of the benzophenone core. Furthermore, it would provide insight into the intermolecular interactions, such as van der Waals forces or potential halogen bonding, that dictate the crystal packing arrangement. nist.govsigmaaldrich.com

Computational and Theoretical Studies on 4 4 Toluoyl Benzyl Bromide Reactivity and Structure

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-(4-Toluoyl)benzyl bromide and understanding its reactivity. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311++G(d,p)), offer a balance of computational cost and accuracy for molecules of this size.

DFT calculations allow for the determination of key electronic parameters that govern reactivity. These include:

Mulliken Atomic Charges: These calculations quantify the partial charge on each atom, identifying electrophilic and nucleophilic sites. For this compound, the benzylic carbon (the CH₂ carbon bonded to bromine) is a primary electrophilic site, susceptible to nucleophilic attack. The electron-withdrawing nature of the toluoyl group is expected to increase the positive partial charge on this carbon compared to unsubstituted benzyl (B1604629) bromide.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactions. The energy of the LUMO and its distribution across the molecule indicate the most likely site for a nucleophile to attack. For this molecule, the LUMO is expected to have a significant coefficient on the benzylic carbon and the C-Br antibonding orbital. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. ufms.br

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution. Red regions indicate areas of negative potential (electron-rich), often around the carbonyl oxygen, while blue regions show positive potential (electron-poor), expected near the benzylic carbon and its attached hydrogen atoms.

For reaction mechanism elucidation, DFT is used to model the interaction of this compound with nucleophiles. Studies on substituted benzyl bromides show that electron-withdrawing groups can influence the mechanism of nucleophilic substitution (S_N1 vs. S_N2) and the reaction rate. scribd.com In the gas phase or non-polar solvents, electron-withdrawing groups tend to stabilize the transition state of an S_N2 reaction, thereby accelerating it. scialert.net

The following table illustrates the type of data obtained from a DFT geometry optimization and electronic structure calculation for a molecule like this compound.

Table 1: Representative Calculated Electronic and Structural Parameters for this compound from DFT Calculations.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| C-Br Bond Length | 1.96 Å | Indicates the length of the bond to the leaving group. |

| C=O Bond Length | 1.22 Å | Reflects the double bond character of the carbonyl group. |

| Mulliken Charge on Benzylic Carbon | +0.15 e | Highlights the electrophilic nature of the reaction center. |

| HOMO Energy | -6.8 eV | The energy gap influences chemical reactivity and spectral properties. |

| LUMO Energy | -1.2 eV | |

| Dipole Moment | 2.5 D | Measures the overall polarity of the molecule. |

Prediction of Spectroscopic Parameters and Conformational Preferences

Theoretical calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. For this compound, computational methods can predict:

Vibrational Frequencies: DFT calculations can compute the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. These calculated frequencies, when properly scaled, can aid in the assignment of experimental spectral bands to specific molecular motions, such as the C-Br stretch, the C=O carbonyl stretch, and various aromatic C-H and C-C vibrations.

NMR Chemical Shifts: Using methods like Gauge-Including Atomic Orbital (GIAO), it is possible to calculate the ¹H and ¹³C NMR chemical shifts. These theoretical values serve as a powerful tool for assigning peaks in experimental NMR spectra to specific nuclei within the molecule.

Furthermore, computational chemistry is used to explore the molecule's conformational landscape. The bond connecting the two phenyl rings via the carbonyl group and the bond connecting the benzyl group to its phenyl ring both have rotational freedom. By performing a potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles, researchers can identify the most stable conformers (energy minima). These studies reveal the preferred three-dimensional shape of the molecule, which can influence its crystal packing and its interaction with other molecules. The results of such an analysis typically show that planar or near-planar arrangements of the aromatic rings are often disfavored due to steric hindrance, leading to a twisted conformation as the most stable structure.

Table 2: Representative Predicted Spectroscopic Data for this compound.

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Correlation |

|---|---|---|

| C=O Stretching Frequency (IR) | 1670 cm⁻¹ | Characteristic strong absorption in the infrared spectrum. |

| C-Br Stretching Frequency (IR) | 655 cm⁻¹ | Typically found in the fingerprint region of the IR spectrum. |

| ¹³C Chemical Shift (Benzylic Carbon) | 33.5 ppm | Corresponds to the CH₂-Br carbon in the ¹³C NMR spectrum. |

| ¹H Chemical Shift (Benzylic Protons) | 4.5 ppm | Corresponds to the CH₂-Br protons in the ¹H NMR spectrum. |

Modeling of Reaction Pathways and Transition States

A significant application of computational chemistry is the modeling of entire reaction pathways, providing a dynamic view of a chemical transformation that is often impossible to observe directly through experiments. For this compound, this typically involves modeling its nucleophilic substitution reaction.

The process begins by calculating the optimized geometries and energies of the reactants (e.g., this compound and a nucleophile) and the products. The next, more complex step is to locate the transition state (TS) on the potential energy surface. The transition state is a first-order saddle point—an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom.

Computational studies on the S_N2 reaction of substituted benzyl bromides have shown that the structure of the transition state is highly dependent on the electronic nature of the substituents. scialert.net For a substrate with an electron-withdrawing group like the 4-toluoyl group, the transition state is expected to be "tighter," meaning the bond to the incoming nucleophile is more formed and the bond to the leaving bromide group is less broken compared to a substrate with an electron-donating group. scialert.net

By calculating the energies of the reactants, transition state, and products, a reaction energy profile can be constructed. This profile provides critical quantitative data:

Activation Energy (ΔE‡): The energy difference between the reactants and the transition state. This value is directly related to the reaction rate; a lower activation energy corresponds to a faster reaction.

These calculations can be performed in the gas phase to understand the intrinsic reactivity of the molecule, or they can incorporate solvent effects using models like the Polarizable Continuum Model (PCM) to simulate reaction conditions more realistically. Such models are crucial as solvent molecules can significantly stabilize or destabilize the reactants, transition state, and products, thereby altering the reaction's energy profile.

Table 3: Illustrative Energy Profile for a Hypothetical S_N2 Reaction of this compound with a Nucleophile (e.g., CN⁻).

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | Initial state of the separated molecules. |

| Transition State (TS) | +18.5 | Energy maximum along the reaction coordinate (Activation Barrier). |

| Products | -25.0 | Final state of the newly formed molecules. |

Future Research Directions and Emerging Trends

Sustainable Synthesis of Substituted Benzyl (B1604629) Bromides and Their Derivatives

The synthesis of benzyl bromides, traditionally reliant on methods that often involve hazardous reagents and generate significant waste, is undergoing a green transformation. Future research is increasingly focused on developing environmentally benign and atom-economical synthetic routes.

One promising approach is the use of in situ generated bromine in continuous flow systems. For instance, a method utilizing a NaBrO₃/HBr bromine generator has been developed for photochemical benzylic brominations. rsc.org This technique not only avoids the direct handling of hazardous liquid bromine but also allows for efficient mass utilization through HBr recycling. rsc.org The intensification of this system, potentially by eliminating organic solvents, could lead to a significant reduction in the Process Mass Intensity (PMI), a key metric in green chemistry. rsc.org For the synthesis of 4-(4-Toluoyl)benzyl bromide, this would involve the continuous photochemical bromination of 4-methyl-4'-toluoylbenzene.

Another avenue for sustainable synthesis is the adoption of solvent-free, microwave-assisted protocols. The reaction of benzylic alcohols with triphenylphosphine/N-bromosuccinimide under microwave irradiation offers a rapid and efficient conversion to benzylic bromides without the need for a solvent. tandfonline.com This method's neutral and fast reaction conditions present a significant improvement over classical methods. tandfonline.com

Furthermore, metal-free C(sp³)-H bromination methodologies are being explored. Using reagents like iodobenzene (B50100) diacetate (PhI(OAc)₂) in the presence of KBr allows for the bromination of toluene (B28343) derivatives at room temperature, avoiding the need for transition metal catalysts. researchgate.net Research into optimizing these conditions for substrates with ketone functionalities, such as the precursor to this compound, is a key future direction. bohrium.com The development of eco-friendly brominating agents, such as those derived from bromine recovery plants (e.g., NaBr–NaBrO₃–NaCl), coupled with the use of water as a solvent, represents a significant step towards greener industrial practices for producing substituted benzyl bromides. acs.org

| Sustainable Synthesis Approach | Key Features | Potential Application to this compound |

| Continuous Flow Photobromination | In situ bromine generation (e.g., NaBrO₃/HBr), HBr recycling, potential for solvent-free conditions. rsc.org | Continuous synthesis from 4-methyl-4'-toluoylbenzene with reduced waste. |

| Microwave-Assisted Synthesis | Solvent-free, rapid reaction times, neutral conditions (e.g., triphenylphosphine/NBS). tandfonline.com | Fast and efficient conversion of 4-(4-Toluoyl)benzyl alcohol to the target bromide. |

| Metal-Free C-H Bromination | Avoids transition metal catalysts, ambient reaction temperatures (e.g., PIDA/KBr). researchgate.net | Direct, selective bromination of the benzylic position of the toluoyl precursor. |

| Eco-Friendly Brominating Agents | Use of recovered reagents (e.g., NaBr–NaBrO₃–NaCl) and water as a solvent. acs.org | Greener industrial-scale production with minimal organic effluent. |

Chemo- and Regioselective Transformations in Multifunctional Systems

The structure of this compound presents a challenge in selectivity due to its multiple reactive sites: the benzylic bromide, the aromatic rings, and the ketone carbonyl group. Future research will focus on developing highly chemo- and regioselective transformations that can precisely target one functional group while leaving the others intact.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming new carbon-carbon bonds. Research into the sp-sp³ cross-coupling of benzyl bromides with lithium acetylides, for example, has demonstrated high efficiency under mild conditions. nih.gov For this compound, this would allow for the selective introduction of an alkyne group at the benzylic position, which can then be further functionalized. The choice of catalyst and ligands is crucial for achieving high chemoselectivity, preventing reactions at the aryl C-Br bond if present, or undesired side reactions involving the ketone. nih.gov

Homologation reactions that proceed via the formal insertion of a diazo compound into the C(sp²)–C(sp³) bond of benzyl bromides offer a novel strategy for creating more complex structures. nih.gov This reaction, which involves the intermediacy of a phenonium ion, could be applied to this compound to introduce a new carbon center adjacent to the toluoyl-substituted phenyl ring, leading to products with benzylic quaternary centers. nih.gov

Furthermore, developing modular, one-pot strategies for building complex heterocyclic systems is a significant area of interest. For instance, a tandem [3 + 2] heteroannulation strategy combining Pd-catalyzed Buchwald-Hartwig amination with a C/N-arylation step allows for the synthesis of carbazoles. nih.govresearchgate.net Applying such strategies to derivatives of this compound could enable the rapid construction of novel, polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry. The key challenge lies in controlling the chemo- and regioselectivity of the multiple bond-forming events. nih.govresearchgate.net

| Transformation Type | Key Challenge/Focus | Potential Product from this compound |

| Pd-catalyzed Cross-Coupling | Achieving high chemoselectivity for the benzylic bromide over the ketone and aromatic rings. nih.gov | 4-(4-Toluoyl)benzyl alkynes/alkenes/aryls. |

| Diazo C-C Bond Insertion | Controlling the regioselectivity of the phenonium ion opening for homologation. nih.gov | Phenylacetic acid derivatives with a quaternary center. |

| Tandem Heteroannulation | Controlling sequential bond formations in a one-pot process to build complex heterocycles. nih.govresearchgate.net | Fused polycyclic aromatic systems containing the toluoylbenzoyl moiety. |

Catalytic C-H Activation Strategies at Benzylic Positions

Direct functionalization of C-H bonds is a cornerstone of modern synthetic chemistry, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. For the synthesis of this compound and its derivatives, catalytic C-H activation at the benzylic position of the toluene precursor is a highly attractive research direction.

Transition metal-catalyzed processes are at the forefront of C-H activation research. researchgate.net Methodologies that enable the direct arylation of benzylic C(sp³)-H bonds via photoredox/nickel dual catalysis are emerging. nih.gov This approach can create chiral 1,1-diaryl alkanes from readily available alkyl benzenes and aryl bromides under mild, redox-neutral conditions. nih.gov Applying this to a precursor like 4-ethyl-4'-toluoylbenzene could lead to the asymmetric synthesis of valuable chiral building blocks. A key challenge is achieving high enantioselectivity and chemoselectivity, differentiating between various C-H bonds within the molecule. nih.gov

Visible-light-mediated organocatalysis also presents a powerful tool for direct C-H functionalization. nih.govresearchgate.netacs.org By combining the oxidative power of a chiral excited-state iminium ion and the basic nature of its counteranion, benzylic radicals can be generated from toluene derivatives and used to form new C-C bonds with high enantioselectivity. nih.govresearchgate.netacs.org This strategy could be adapted to directly couple the benzylic position of the toluoyl precursor with various carbon-based electrophiles.

Furthermore, research into selective, radical-free activation of benzylic C-H bonds by metal complexes is ongoing. rsc.org While challenging due to selectivity issues with aromatic C-H activation, the development of catalysts that mediate selective oxidative addition of a benzylic C-H bond would be a significant breakthrough. rsc.org Such catalysts could enable the direct conversion of the methyl group in a precursor to a functional group, bypassing the need for bromination altogether.

Flow Chemistry and Automated Synthesis Applications

The transition from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and scalability. jst.org.in For the synthesis of benzyl bromides, flow chemistry is particularly well-suited for photochemical reactions. The use of simple flow reactors, such as transparent fluorinated ethylene (B1197577) polymer tubing, combined with a light source like a compact fluorescent lamp, allows for the continuous and safe bromination of benzylic compounds. organic-chemistry.orgapolloscientific.co.uk This approach has been successfully scaled up to produce kilograms of benzyl bromides, demonstrating its industrial viability. apolloscientific.co.uk

The integration of in situ bromine generation within a flow setup further enhances the safety and sustainability of the process. rsc.org Microstructured photochemical reactors can achieve exceptionally high throughput, with complete conversion in residence times as short as 15 seconds. rsc.org This technology could be directly applied to the synthesis of this compound, enabling rapid and efficient production on demand.

Beyond synthesis, automated systems are revolutionizing chemical research by enabling high-throughput screening, reaction optimization, and library synthesis. researchgate.net Automated synthesizers that use pre-packaged reagent cartridges can perform a variety of chemical transformations with minimal user intervention. youtube.com This "plug-and-play" approach allows chemists to rapidly synthesize derivatives of a core scaffold like this compound for structure-activity relationship studies. youtube.com As the range of available chemical transformations in these automated platforms expands, their application in exploring the chemical space around key intermediates will become increasingly prevalent.

| Technology | Key Advantages | Application to this compound Chemistry |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise control, ideal for photochemistry. rsc.orgorganic-chemistry.orgapolloscientific.co.uk | Scalable, on-demand synthesis via continuous photochemical bromination. |

| Automated Synthesis Platforms | High-throughput screening, rapid library generation, ease of use. researchgate.netyoutube.com | Automated synthesis of a library of derivatives from the parent bromide for further research. |

Q & A

Q. What are the critical safety precautions for handling 4-(4-Toluoyl)benzyl bromide in laboratory settings?

- Methodological Answer : Due to its reactive bromide moiety, handle this compound in a fume hood with nitrile gloves and safety goggles. Avoid skin/eye contact, as benzyl bromides are severe irritants (category 1 for eye/skin corrosion) . Store in a cool, dry, ventilated area away from moisture and incompatible materials (e.g., strong bases). Use inert solvents (e.g., dry THF) to minimize hydrolysis. For spills, neutralize with sodium bicarbonate and adsorb with inert material .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer : Common routes include:

- Bromination : React 4-(4-Toluoyl)benzyl alcohol with PBr₃ or HBr in anhydrous conditions. Optimize stoichiometry (1:1.2 alcohol:PBr₃) and reflux in dry ether for 3–6 hours .

- Substitution : Substitute a toluoyl-substituted benzyl chloride with NaBr in polar aprotic solvents (e.g., DMF) under nitrogen. Monitor reaction progress via TLC (hexane:ethyl acetate, 7:3) .

Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, non-polar eluents).

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to prevent hydrolysis. Desiccate using molecular sieves (3Å) and avoid exposure to light. Regularly check for decomposition (yellowing or precipitate) via NMR or GC .

Advanced Research Questions

Q. How does the electron-withdrawing toluoyl group influence the alkylation efficiency of this compound?

- Methodological Answer : The toluoyl group (electron-withdrawing via resonance) enhances the electrophilicity of the benzyl bromide, increasing reactivity in SN₂ reactions. Compare kinetics with electron-donating analogs (e.g., 4-methoxybenzyl bromide) using nucleophiles like amines or thiols. Monitor reaction rates via ¹H NMR (disappearance of –CH₂Br peak at ~4.3 ppm) . For steric hindrance, employ computational models (DFT) to analyze transition states.

Q. What advanced analytical techniques validate the purity and structure of this compound?

- Methodological Answer :

- NMR : ¹H NMR (CDCl₃) shows –CH₂Br as a singlet (~4.5 ppm) and toluoyl aromatic protons as doublets (δ 7.8–8.2 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~190 ppm .

- GC-MS : Use a non-polar column (e.g., DB-5) with splitless injection. Monitor for byproducts (e.g., hydrolyzed alcohol).

- X-ray Crystallography : Grow single crystals via slow evaporation (dichloromethane/hexane). Refine using SHELX software for bond-length analysis (e.g., C–Br: ~1.9 Å) .

Q. Can this compound be used to synthesize Wittig reagents, and what challenges arise?

- Methodological Answer : React with triphenylphosphine (1:1 molar ratio) in toluene under reflux (3–6 hours) to form the phosphonium salt. Challenges include:

Q. How to resolve contradictions in regioselectivity during alkylation with this compound?

- Methodological Answer : Conflicting regiochemical outcomes may arise from solvent polarity or nucleophile strength. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.